molecular formula C21H20N6O2S B2468866 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-19-7

3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2468866
CAS No.: 1014026-19-7
M. Wt: 420.49
InChI Key: KYMHXEOFUYPWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzene sulfonamide core substituted with 3,4-dimethyl groups, linked via an aminophenyl moiety to a pyridazine ring bearing a pyrazole substituent. Sulfonamides are well-known pharmacophores in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, COX-2) due to their hydrogen-bonding capabilities . The pyridazine-pyrazole heterocyclic system may enhance binding interactions with biological targets, while the dimethyl groups likely influence lipophilicity and metabolic stability.

Properties

IUPAC Name

3,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-4-9-19(14-16(15)2)30(28,29)26-18-7-5-17(6-8-18)23-20-10-11-21(25-24-20)27-13-3-12-22-27/h3-14,26H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMHXEOFUYPWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction: Cyclocondensation of 3-Aminopyrazole

A representative method involves heating 3-aminopyrazole with maleic anhydride in acetic acid, leading to cyclization and subsequent aromatization to form 6-(1H-pyrazol-1-yl)pyridazin-3-amine. This intermediate is critical for further functionalization.

Table 1: Conditions for Pyridazine-Pyrazole Synthesis

Starting Material Reagent/Catalyst Solvent Temperature (°C) Yield (%) Source
3-Aminopyrazole Maleic anhydride Acetic acid 120 65–70
3-Nitro-1H-pyrazole Pd/C, H₂ Ethanol 80 75

Synthesis of the 3,4-Dimethylbenzenesulfonamide Intermediate

The sulfonamide moiety is constructed via sulfonation of 3,4-dimethylbenzene followed by amination. Chlorosulfonation of 3,4-dimethylbenzene using chlorosulfonic acid yields 3,4-dimethylbenzenesulfonyl chloride, which is subsequently reacted with 4-aminophenyl derivatives.

Key Reaction: Sulfonamide Formation

4-Aminophenylboronic acid is treated with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide. This intermediate is pivotal for cross-coupling reactions.

Table 2: Sulfonamide Synthesis Parameters

Sulfonyl Chloride Amine Base Solvent Temperature (°C) Yield (%) Source
3,4-Dimethylbenzenesulfonyl chloride 4-Aminophenylboronic acid Et₃N DCM 25 82
3,4-Dimethylbenzenesulfonyl chloride 4-Nitroaniline Pyridine THF 0–5 68

Coupling of Intermediates via Amination Reactions

The final step involves coupling the pyridazine-pyrazole and sulfonamide intermediates through a C–N bond formation. Palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann coupling are widely employed.

Key Reaction: Buchwald-Hartwig Amination

A mixture of 6-(1H-pyrazol-1-yl)pyridazin-3-amine, N-(4-bromophenyl)-3,4-dimethylbenzenesulfonamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene is heated at 110°C under nitrogen, yielding the target compound.

Table 3: Coupling Reaction Optimization

Catalyst System Ligand Solvent Temperature (°C) Time (h) Yield (%) Source
Pd₂(dba)₃/Xantphos Xantphos Toluene 110 24 78
CuI/1,10-Phenanthroline 1,10-Phen DMSO 100 48 60

Alternative Routes Involving One-Pot Syntheses

Recent advances enable telescoped syntheses to reduce purification steps. For example, a one-pot sequence combines sulfonamide formation and amination using a copper(I) thiophene-2-carboxylate catalyst in DMSO under oxygen. This method streamlines the process but requires precise stoichiometric control.

Industrial-Scale Production Considerations

Scale-up necessitates optimizing catalyst loading and solvent recovery. Continuous flow systems with immobilized Pd catalysts have been proposed to enhance efficiency. Additionally, substituting toxic solvents (e.g., DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) is critical for sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole and pyridazine rings can interact with hydrophobic pockets in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

  • Core : 3,4-dimethylbenzene sulfonamide.
  • Linkage: Phenylamino group connected to a pyridazine ring.
  • Heterocycle : Pyridazine fused with a pyrazole substituent.

Example 52 (Patent Compound) :

  • Core : N-methylbenzenesulfonamide.
  • Linkage : Attached to a pyrazolo[3,4-d]pyrimidin-3-yl group.
  • Substituents : Fluorophenyl and chromen-4-one moieties .

Key Differences :

  • The target compound lacks fluorinated substituents, which are present in Example 52 and may enhance metabolic stability or binding affinity.
  • Pyridazine in the target vs.
Physicochemical Properties
Property Target Compound Example 52
Molecular Weight (g/mol) Not reported 589.1
Melting Point (°C) Not reported 175–178
Key Functional Groups Dimethyl, pyridazine-pyrazole Fluorophenyl, chromenone, pyrazolo-pyrimidine

Analysis :

  • Fluorine atoms in Example 52 increase molecular weight and may elevate melting points due to stronger intermolecular dipole interactions.
  • The dimethyl groups in the target compound likely reduce polarity compared to the fluorinated analog.
Hydrogen Bonding and Crystal Packing
  • Dimethyl groups may sterically hinder packing efficiency.
  • Example 52: Fluorine atoms participate in C–F···H interactions, and the chromenone carbonyl enhances hydrogen-bond acceptor capacity .

Theoretical Implications :

  • Fluorine in Example 52 could improve crystal density and stability compared to the dimethyl-substituted target compound.
  • Graph set analysis (as per ) would elucidate differences in hydrogen-bond networks .

Biological Activity

3,4-Dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a dimethyl group and an amino-pyridazine moiety. The molecular formula is C22H24N6O2SC_{22}H_{24}N_6O_2S with a molecular weight of approximately 440.53 g/mol.

PropertyValue
Molecular FormulaC22H24N6O2S
Molecular Weight440.53 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which are linked to numerous physiological processes and diseases such as glaucoma and cancer .
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens, potentially making it useful in treating infections .
  • Anti-cancer Properties : The compound has demonstrated cytotoxic effects in vitro against several cancer cell lines, indicating potential as an anti-cancer agent .

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds, derivatives of pyrazole-based benzene sulfonamides exhibited significant activity against Leishmania spp., with IC50 values ranging from 0.059 mM to 0.072 mM . This suggests that similar structural motifs may confer therapeutic benefits.

Enzyme Inhibition

A recent investigation into the inhibition of human carbonic anhydrases revealed that several pyrazole-based compounds showed enhanced inhibitory activity compared to standard drugs like acetazolamide. Notably, one derivative inhibited hCAII at submicromolar levels, highlighting the potential of this class of compounds in treating disorders associated with CA dysregulation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects in various cancer cell lines
AntimicrobialActive against multiple bacterial strains
Enzyme InhibitionInhibits carbonic anhydrases significantly

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Begin with coupling reactions to assemble the pyridazine core. For example, use Suzuki-Miyaura cross-coupling to attach the pyrazole moiety to pyridazine .
  • Step 2 : Perform nucleophilic aromatic substitution (SNAr) to introduce the aniline group at the 3-position of pyridazine .
  • Step 3 : Sulfonylation of the aniline group using 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
  • Optimization : Apply Design of Experiments (DoE) to optimize temperature (typically 80–120°C), solvent (DMF or THF), and catalyst loading. Monitor reactions via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of pyridazine, pyrazole, and sulfonamide moieties. Aromatic protons typically appear in δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments related to sulfonamide cleavage .
  • Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretching vibrations (~1350–1150 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this sulfonamide derivative against specific enzyme targets?

  • Methodology :

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, kinases) .
  • Assay Design :
  • In Vitro : Use fluorescence-based enzyme inhibition assays (e.g., CA-II inhibition with 4-nitrophenyl acetate as substrate) .
  • Cellular Models : Evaluate cytotoxicity and target engagement in cancer cell lines (e.g., MTT assay) .
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide for CA-II) to benchmark activity .

Q. What are common sources of data variability in biological assays involving this compound, and how can they be mitigated?

  • Methodology :

  • Sources of Variability :
  • Compound Purity : Impurities >5% can skew IC50_{50} values. Verify purity via HPLC before assays .
  • Solvent Effects : DMSO concentrations >1% may denature proteins. Use fresh stock solutions .
  • Mitigation Strategies :
  • Standardized Protocols : Pre-treat cells with consistent serum-free periods to reduce metabolic interference .
  • Replicate Experiments : Perform triplicate runs with blinded analysis to minimize bias .

Q. What computational methods are suitable for predicting the binding affinity of this compound to protein targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., CA-II). Focus on hydrogen bonding with sulfonamide and hydrophobic contacts with methyl groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potentials to rationalize reactivity trends in substitution reactions .

Q. How does the electronic configuration of the pyridazine and pyrazole rings influence the compound's reactivity in substitution reactions?

  • Methodology :

  • Electron-Withdrawing Effects : The pyridazine ring’s electron-deficient nature directs electrophilic substitution to the para position of the aniline group .
  • Pyrazole Coordination : The pyrazole’s lone pairs facilitate metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) .
  • DFT Analysis : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

Q. What strategies can be employed to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP (octanol/water) to assess bioavailability .
  • Metabolite Identification : Use LC-MS/MS to detect in vivo degradation products (e.g., sulfonamide hydrolysis) .
  • Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and half-life .

Q. Which reaction conditions favor the formation of undesired by-products during the synthesis, and how can they be minimized?

  • Methodology :

  • Common By-Products :
  • Di-sulfonylated Products : Caused by excess sulfonyl chloride. Control stoichiometry (1:1.05 molar ratio) .
  • Oxidized Pyridazine : Avoid prolonged exposure to air by conducting reactions under nitrogen .
  • Preventive Measures :
  • Temperature Control : Maintain ≤100°C during sulfonylation to prevent decomposition .
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 for coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.